tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate is an organic compound that features a tert-butyl ester, a benzyloxy group, and an iodine atom attached to a pyrrolidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate typically involves multiple steps. One common approach is to start with the pyrrolidine ring and introduce the benzyloxy and iodine substituents through a series of reactions. For example, the benzyloxy group can be introduced via a nucleophilic substitution reaction, while the iodine atom can be added through an iodination reaction using reagents like iodine or N-iodosuccinimide (NIS). The tert-butyl ester can be formed by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to optimize the synthesis of complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used to oxidize the benzyloxy group.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products include azides, nitriles, and other substituted pyrrolidines.
Oxidation: Products include benzaldehyde derivatives.
Reduction: Products include benzyl alcohol derivatives.
Coupling: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate depends on its specific application
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It can interact with cell surface receptors to modulate signaling pathways.
DNA/RNA Interaction: The compound can bind to nucleic acids and affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(benzyloxy)-4-chloropyrrolidine-1-carboxylate
- tert-Butyl 3-(benzyloxy)-4-bromopyrrolidine-1-carboxylate
- tert-Butyl 3-(benzyloxy)-4-fluoropyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific types of chemical transformations, such as Suzuki-Miyaura coupling reactions. The iodine atom also enhances the compound’s utility as a synthetic intermediate in the preparation of more complex molecules .
Properties
Molecular Formula |
C16H22INO3 |
---|---|
Molecular Weight |
403.25 g/mol |
IUPAC Name |
tert-butyl 3-iodo-4-phenylmethoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22INO3/c1-16(2,3)21-15(19)18-9-13(17)14(10-18)20-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3 |
InChI Key |
FKXWHHLRSKVGFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)I)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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